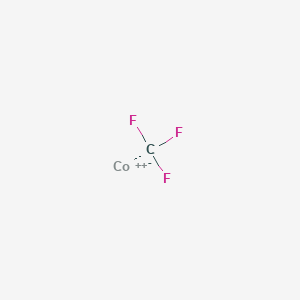
Cobalt(2+);trifluoromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);trifluoromethane is a compound that combines cobalt ions in the +2 oxidation state with trifluoromethane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trifluoromethane typically involves the reaction of chloroform with hydrogen fluoride in the presence of a catalyst. The catalyst can be a mixture of chromic salt and lanthanum fluoride, supported on carriers such as nickel oxide, aluminum sesquioxide, zinc oxide, or activated charcoal . The reaction is carried out in a tube-type fixed bed reactor, and the product is separated through rectification.
Another method involves the gas-phase reaction of difluorochloromethane with anhydrous hydrogen fluoride in the presence of an aluminum fluoride catalyst. This method is advantageous due to its mild reaction conditions and high selectivity for trifluoromethane .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);trifluoromethane can undergo various chemical reactions, including:
Oxidation and Reduction: Cobalt ions can participate in redox reactions, cycling between different oxidation states.
Substitution: Trifluoromethane can undergo substitution reactions, particularly involving the replacement of fluorine atoms.
Common Reagents and Conditions
Common reagents for these reactions include bis(trifluoromethane)sulfonimide and pentamethylcyclopentadienyl cobalt complexes . These reactions often occur under mild conditions, making them suitable for various applications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, the hydrogen evolution reaction driven by cobalt catalysts can produce hydrogen gas .
Scientific Research Applications
Cobalt(2+);trifluoromethane has several scientific research applications:
Mechanism of Action
The mechanism of action of cobalt(2+);trifluoromethane involves the activation of the C-F bond in trifluoromethane. This activation is facilitated by the cobalt ion, which can form various intermediates during the reaction process . The molecular targets and pathways involved include the formation of cobalt hydride derivatives and the subsequent generation of hydrogen gas .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These include compounds where the trifluoromethyl group is attached to different organic moieties.
Cobalt Compounds: Various cobalt compounds, such as cobalt ferrite and cobalt oxides, have unique properties and applications.
Uniqueness
Cobalt(2+);trifluoromethane is unique due to its combination of cobalt’s catalytic properties and the fluorine atoms’ high electronegativity. This combination allows for unique reactivity and applications in fields such as catalysis and material science.
Properties
CAS No. |
194491-06-0 |
|---|---|
Molecular Formula |
CCoF3+ |
Molecular Weight |
127.939 g/mol |
IUPAC Name |
cobalt(2+);trifluoromethane |
InChI |
InChI=1S/CF3.Co/c2-1(3)4;/q-1;+2 |
InChI Key |
WDVNYXKIEJQSFP-UHFFFAOYSA-N |
Canonical SMILES |
[C-](F)(F)F.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















